4-(Azidomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Azidomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, focusing on six unique applications:
Synthesis of Heterocyclic Compounds
4-(Azidomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a valuable intermediate in the synthesis of various heterocyclic compounds. The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These heterocycles are important in medicinal chemistry due to their biological activities .
Development of Antimicrobial Agents
The compound’s structure allows for modifications that can lead to the development of new antimicrobial agents. The azido group can be converted into amines or other functional groups that enhance the antimicrobial properties of the resulting molecules. This makes it a potential candidate for creating drugs to combat resistant bacterial strains .
Photochemical Applications
Azides are known for their photochemical properties, and 4-(Azidomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can be used in photochemical studies. Upon exposure to UV light, the azido group can generate reactive nitrenes, which can insert into C-H bonds or form new bonds, making it useful in photolithography and material sciences .
Bioconjugation and Labeling
In biochemistry, azides are often used in bioconjugation techniques due to their ability to react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach allows for the labeling of biomolecules, such as proteins and nucleic acids, facilitating the study of biological processes .
Drug Discovery and Development
The compound can serve as a scaffold for drug discovery. Its azido group can be transformed into various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug candidates. This versatility is crucial in the development of new pharmaceuticals targeting a range of diseases .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(azidomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-3-5-10(6-4-8)12-15-11(7-14-16-13)9(2)17-12/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKHIRWKOXXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole |
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